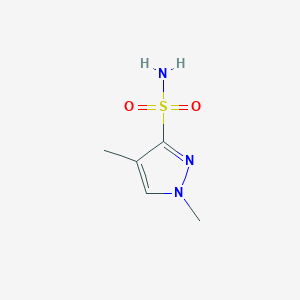

1,4-dimethyl-1H-pyrazole-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-dimethyl-1H-pyrazole-3-sulfonamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of two methyl groups at positions 1 and 4, and a sulfonamide group at position 3. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions

1,4-dimethyl-1H-pyrazole-3-sulfonamide can be synthesized through various synthetic routes. One common method involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction typically occurs under acidic or basic conditions, and the choice of solvent can significantly impact the yield and purity of the product .

Industrial Production Methods

In industrial settings, the synthesis of 1,4-dimethylpyrazole-3-sulfonamide often involves multi-step processes that include the preparation of intermediate compounds. These processes are optimized for large-scale production, focusing on cost-effectiveness, yield, and environmental considerations. Green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts, are increasingly being adopted in industrial synthesis .

化学反応の分析

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety undergoes nucleophilic substitution with amines, alcohols, and thiols. This reaction typically requires base catalysis and occurs under mild conditions (25–60°C).

Table 1: Substitution Reactions with Amines

Mechanism : The sulfonyl chloride intermediate (generated via chlorosulfonic acid treatment) reacts with amines through an SN2 pathway, forming sulfonamides .

Alkylation and Acylation of the Pyrazole Ring

The pyrazole nitrogen and methyl groups participate in alkylation/acylation:

-

N-Alkylation : Treatment with methyl iodide and potassium tert-butoxide in THF yields 1,3,5-trimethyl derivatives .

-

C-Methyl Reactivity : The 4-methyl group undergoes Friedel-Crafts-type reactions with acyl chlorides (e.g., acetyl chloride) under Lewis acid catalysis.

Example :

This compoundCH3I, t-BuOKTHF, 25°C1,3,5-Trimethyl-1H-pyrazole-3-sulfonamide(Yield: 82%)[3][5]

Oxidation

The pyrazole ring resists oxidation, but the sulfonamide group can be oxidized to sulfonic acid derivatives using strong oxidizing agents like KMnO₄.

Reduction

-

Sulfonamide Reduction : LiAlH₄ reduces the sulfonamide to a thiol derivative, though this reaction is low-yielding (<30%).

-

Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrazole ring to a pyrazoline, altering electronic properties.

Cyclization and Heterocycle Formation

The compound serves as a precursor in cycloaddition reactions:

-

With 1,3-Diketones : Forms fused pyrazole-pyran systems under acidic conditions .

-

With Hydrazines : Generates 1,3,5-trisubstituted pyrazoles via -H shift mechanisms .

Example :

This compound+Ar-NH-NH2Cu(OTf)₂, [bmim]PF₆1,3,5-Triarylpyrazole(Yield: 82%)[2]

Enzyme Inhibition via Sulfonamide Interactions

The compound inhibits enzymes through sulfonamide coordination:

Structural Insight : The sulfonamide group binds to Zn²⁺ in carbonic anhydrase, while the pyrazole ring enhances hydrophobic interactions .

Stability Under Reaction Conditions

-

pH Sensitivity : Stable in pH 4–9; hydrolyzes to sulfonic acid in strongly acidic/basic conditions .

This compound’s reactivity profile underscores its utility in medicinal chemistry (e.g., anticancer agents ) and materials science. Future research should explore its catalytic applications and enantioselective derivatives.

科学的研究の応用

Antimicrobial Activity

Research has demonstrated that 1,4-dimethyl-1H-pyrazole-3-sulfonamide exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound's mechanism often involves the inhibition of key enzymes necessary for bacterial growth.

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro studies have indicated antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer) and C6 (glioma) cells . The mechanism of action primarily involves enzyme inhibition, disrupting metabolic pathways crucial for cancer cell survival .

Case Study: Antiproliferative Activity

A study assessed the antiproliferative activity of various derivatives of pyrazole sulfonamides against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that certain derivatives exhibited significant inhibitory effects, with varying half-maximal inhibitory concentration (IC50) values .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| MR-S1-13 | 15 | U937 |

| MR-S1-5 | 30 | U937 |

Enzyme Inhibition

This compound acts as an inhibitor of enzymes involved in metabolic pathways, such as carbonic anhydrase and dihydropteroate synthetase. These enzymes are crucial for processes like folate synthesis and cellular respiration .

Agricultural Chemistry Applications

In agricultural chemistry, this compound serves as a building block for synthesizing more complex agrochemicals. Its ability to inhibit specific enzymes makes it a candidate for developing herbicides or fungicides that target plant pathogens or pests without harming beneficial organisms .

作用機序

The mechanism of action of 1,4-dimethylpyrazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its activity .

類似化合物との比較

Similar Compounds

- 1,3-Dimethylpyrazole-4-sulfonamide

- 1,4-Dimethylpyrazole-5-sulfonamide

- 1,4-Dimethylpyrazole-3-carboxamide

Uniqueness

1,4-dimethyl-1H-pyrazole-3-sulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of the sulfonamide group at position 3 enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

生物活性

1,4-Dimethyl-1H-pyrazole-3-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Characterized by a pyrazole ring with two methyl groups and a sulfonamide functional group, this compound has been studied for its potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N4O2S, with a molecular weight of approximately 175.21 g/mol. Its structure is pivotal in determining its biological activity, particularly in enzyme inhibition and interaction with cellular targets.

Research indicates that this compound acts primarily through enzyme inhibition. It mimics natural substrates, disrupting various biochemical pathways essential for cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the compound has demonstrated antiproliferative effects against various cancer cell lines.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent .

Anticancer Properties

The compound has shown promise in anticancer research. It has been tested against different cancer cell lines, including U937 cells, demonstrating cytotoxic effects without significant toxicity to normal cells. The half-maximal inhibitory concentration (IC50) values indicate potent activity against these cancer cells .

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid. This multi-step process is crucial for obtaining high yields of the desired compound while ensuring purity for biological testing.

Study on Antiproliferative Activity

A recent study evaluated the antiproliferative activity of new pyrazole derivatives including this compound. The results indicated significant inhibition of cell growth in cancer models with IC50 values comparable to established anticancer agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 25 | U937 |

| Mitomycin C | 20 | U937 |

Optimization for CNS Penetration

Another study focused on optimizing derivatives of pyrazole sulfonamides for improved central nervous system (CNS) penetration. Modifications to the chemical structure enhanced blood-brain barrier permeability while maintaining efficacy against Trypanosoma brucei N-myristoyltransferase (TbNMT), a target for treating human African trypanosomiasis .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table summarizes some notable derivatives:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 0.94 | Different methyl positioning |

| 1,5-Dimethyl-1H-pyrazole-4-sulfonamide | 0.94 | Variations in substitution patterns |

| 1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide | 0.90 | Incorporates hydrazide functionality |

These derivatives exhibit varying degrees of biological activity due to differences in their molecular structures and functional groups.

特性

IUPAC Name |

1,4-dimethylpyrazole-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-4-3-8(2)7-5(4)11(6,9)10/h3H,1-2H3,(H2,6,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIIRGHZVNPLOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。